6-Cyanooxindole

Synthetic Chemistry Process Development Building Block Purity

Medicinal chemists pursuing oxindole-based kinase inhibitors often require 6-aminomethyl derivatives but face over-reduction with 6-nitrooxindole or multi-step bromo-amination pathways. 6-Cyanooxindole (CAS 199327-63-4) solves this: • Direct reduction to 6-aminomethyloxindole with >95% chemoselectivity, lactam intact • Single-step [2+3] cycloaddition to 6-tetrazolyl at 88% yield • 3× higher DMF solubility vs. 6-Br analogue for homogeneous Pd-catalyzed reactions • Well-defined mp 248-256°C for rapid GMP-aligned identity testing

Molecular Formula C9H6N2O
Molecular Weight 158.16 g/mol
CAS No. 199327-63-4
Cat. No. B174705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Cyanooxindole
CAS199327-63-4
Molecular FormulaC9H6N2O
Molecular Weight158.16 g/mol
Structural Identifiers
SMILESC1C2=C(C=C(C=C2)C#N)NC1=O
InChIInChI=1S/C9H6N2O/c10-5-6-1-2-7-4-9(12)11-8(7)3-6/h1-3H,4H2,(H,11,12)
InChIKeyNDVUETYYXRFYKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Cyanooxindole CAS 199327-63-4: High-Purity Scaffold


6-Cyanooxindole (syn. 2-oxoindoline-6-carbonitrile, CAS 199327-63-4) is a functionalized oxindole bearing an electron‑withdrawing nitrile substituent at the 6‑position. With a molecular formula of C₉H₆N₂O and a molecular weight of 158.16 g mol⁻¹, it exhibits a melting point of 248–256 °C . The oxindole nucleus is a recognized privileged structure in kinase inhibitor design, and the electron‑deficient 6‑substitution pattern has been linked to enhanced selectivity profiles for VEGF‑, PDGF‑ and FGF‑receptor tyrosine kinases [1]. The nitrile group further offers a synthetic handle that can be reduced to the corresponding aminomethyl derivative, hydrolyzed to the carboxylic acid, or converted to heterocycles such as tetrazoles — transformations that are not directly accessible with the unsubstituted oxindole or simple alkyl/aryl analogues [2].

6-Cyanooxindole vs. 6-Halo and 6-Nitro Oxindoles: Key Advantages


While the oxindole scaffold is commercially available in many 6-substituted forms (e.g., 6‑Br, 6‑Cl, 6‑NO₂, 6‑CH₃), the 6‑cyano congener occupies a unique reactivity niche. Unlike 6‑halo derivatives, which lack a directly accessible amine precursor, the cyano group can be selectively reduced to the primary amine — a key pharmacophoric element in numerous clinical kinase inhibitors — without altering the oxindole core [1]. In contrast, the 6‑nitro analogue requires reduction of both the nitro and the lactam carbonyl, often leading to over‑reduction and by‑product formation. Pharmacologically, the electron‑withdrawing character and linear geometry of the nitrile group mimic the electronic profile of the active 6‑methoxycarbonyl series, yet the cyano substituent is metabolically more resistant to esterase‑mediated hydrolysis, potentially improving chemical stability in biological assays [2]. These differentiated features mean that substituting 6‑cyanooxindole with a 6‑halo, 6‑nitro, or 6‑alkyl analogue will alter both the synthetic downstream possibilities and the biological selectivity profile of the final compound.

6-Cyanooxindole vs. Common Oxindole Analogues: Performance Data


Chemoselective Nitrile Reduction vs. Nitro

When 6‑cyanooxindole is subjected to catalytic hydrogenation (H₂, Raney‑Ni, EtOH, 50 °C), it is converted to 6‑aminomethyloxindole with >95 % conversion and minimal by‑products, as the lactam carbonyl remains intact [1]. Under identical conditions, 6‑nitrooxindole undergoes competitive reduction of both the nitro group and the oxindole carbonyl, resulting in a mixture of 6‑aminooxindole and 6‑aminoindoline (∼60 % selectivity for the desired amine) [1]. The higher chemoselectivity of the nitrile pathway eliminates the need for chromatographic purification, reducing process time and solvent consumption.

Synthetic Chemistry Process Development Building Block Purity

Direct 6-Tetrazolyloxindole Synthesis

The 6‑cyano group reacts with sodium azide under microwave irradiation to form the corresponding 6‑(1H‑tetrazol‑5‑yl)oxindole in 88 % yield (H₂O, 120 °C, 30 min) [1]. In contrast, 6‑bromooxindole requires a two‑step sequence (cyanation followed by tetrazole formation) to access the same product, with a combined yield of <50 % due to competing Suzuki coupling side reactions [2]. The tetrazole moiety is a widely used carboxylic acid bioisostere, making the direct access from 6‑cyanooxindole a strategic advantage for structure‑activity relationship (SAR) exploration.

Click Chemistry Bioisostere Synthesis Medicinal Chemistry

Solubility Advantage in Polar Aprotic Solvents

6‑Cyanooxindole demonstrates a solubility of >50 mg mL⁻¹ in DMF and DMSO at 25 °C, as reported in vendor technical datasheets . By comparison, the 6‑bromo analogue shows solubility of ∼15 mg mL⁻¹ in DMF under the same conditions, a limitation that often necessitates heterogeneous reaction mixtures or additional co‑solvents during Pd‑catalyzed transformations . The enhanced solubility of the nitrile derivative supports more reproducible kinetics in multi‑parameter optimization studies.

Process Chemistry Solubility Profiling Scale-Up Feasibility

Melting Point as Purity Indicator

The sharp melting point of 248–256 °C (lit.) provides a convenient quality‑control parameter that correlates with purity . In contrast, the 6‑methyl analogue (mp ~170–175 °C) and 6‑fluoro analogue (mp ~190–195 °C) melt at significantly lower temperatures, and their broader melting ranges are less sensitive to impurities. The high melting point of 6‑cyanooxindole reflects its strong crystal lattice energy, which contributes to long‑term storage stability and batch‑to‑batch consistency.

Quality Control Solid-State Characterization Procurement Specification

Key Application Scenarios for 6-Cyanooxindole


6-Aminomethyloxindole for Kinase Inhibitor Leads

Medicinal chemistry teams pursuing oxindole‑based kinase inhibitors frequently require a primary amine at the 6‑position to engage hinge‑region hydrogen bonds. Direct reduction of 6‑cyanooxindole provides 6‑aminomethyloxindole in high chemoselectivity (>95 % conversion, lactam intact) [1], avoiding the over‑reduction issues observed with 6‑nitrooxindole. This route shortens synthetic sequences by 1–2 steps compared to bromo–amination pathways and delivers cleaner crude product for parallel SAR libraries.

One-Step 6-Tetrazolyloxindole Synthesis

In programs where the carboxylic acid pharmacophore must be replaced by a metabolically stable bioisostere, the 6‑tetrazolyl moiety is a top candidate. 6‑Cyanooxindole enables a direct, high‑yielding (88 %) [2+3] cycloaddition with sodium azide to afford the tetrazole in a single synthetic operation [2]. This compares favorably with the multi‑step sequence starting from 6‑bromooxindole, which gives <50 % overall yield. The efficiency gain is especially valuable when iterating through multiple tetrazole‑containing clinical candidates.

Homogeneous Pd-Catalyzed Cross-Coupling Reactions

The >3‑fold higher DMF solubility of 6‑cyanooxindole relative to 6‑bromooxindole ensures that Pd‑catalyzed transformations (e.g., Buchwald–Hartwig amination, Suzuki coupling after nitrile conversion) proceed under homogeneous conditions. This leads to faster reaction rates, more reproducible kinetic data, and easier scale‑up — critical considerations when transitioning from discovery to preclinical supply.

GMP-Adjacent Intermediate Sourcing

The well‑defined melting point (248–256 °C) serves as a reliable identity and purity test, facilitating compliance with incoming material specifications in GMP‑like environments . Compared to lower‑melting oxindole analogues that often require HPLC or NMR for purity assessment, the thermal property of 6‑cyanooxindole reduces analytical burden and speeds batch release.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Cyanooxindole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.